7-乙基-10-羟基喜树碱

描述

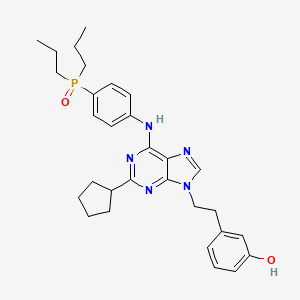

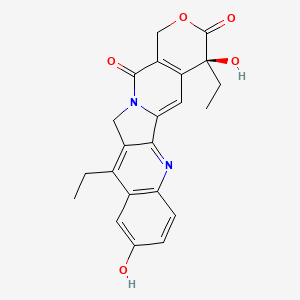

7-Ethyl-10-hydroxycamptothecin is a semisynthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . It is an active metabolite of irinotecan, a chemotherapeutic agent used in the treatment of colorectal and pancreatic cancers .

科学研究应用

7-Ethyl-10-hydroxycamptothecin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying topoisomerase I inhibitors.

Biology: Investigated for its effects on DNA replication and cell cycle regulation.

Medicine: Primarily used in cancer research, particularly for colorectal and pancreatic cancers.

Industry: Employed in the development of new anticancer drugs and formulations.

作用机制

Target of Action

7-Ethyl-10-hydroxycamptothecin (SN-38) is an active metabolite of the chemotherapeutic pro-drug Irinotecan . The primary target of SN-38 is DNA topoisomerase I , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

SN-38 inhibits DNA topoisomerase I, halting DNA synthesis and causing frequent DNA single-strand breaks . The entrapment of SN-38 in liposomes results in a more stable and more soluble form of the drug, allowing for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .

Biochemical Pathways

SN-38 can inhibit DNA topoisomerase I, DNA synthesis, and cause frequent DNA single-strand breaks . It has also been characterized as a potent and reversible BRD4 inhibitor, which may provide a new insight for further optimization of dual target inhibitor .

Pharmacokinetics

Irinotecan is metabolized to SN-38 by carboxylesterase (CES). SN-38 is then converted to the inactive metabolite SN-38 glucuronide (SN-38G) by glucuronosyltransferase 1A1 (UGT1A1) . The plasma concentration of SN-38 may depend on changes in the activities of CYP3A, CES, and UGT1A1 . The liposome-entrapped formulation of SN-38 (LE-SN38) was rapidly eliminated from dog plasma and manifested linear dynamics in the dose range of 0.411–1.644 mg/kg .

Result of Action

SN-38 has been found to be 200–2000 times more cytotoxic than Irinotecan . It has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others .

Action Environment

The development of a liposome-entrapped formulation of sn-38 (le-sn38) has helped to overcome this obstacle . Environmental factors such as dust formation and aerosols should be avoided when handling SN-38 .

生化分析

Biochemical Properties

7-Ethyl-10-hydroxycamptothecin interacts with DNA topoisomerase I, a critical enzyme involved in DNA replication . By inhibiting this enzyme, 7-Ethyl-10-hydroxycamptothecin prevents DNA synthesis and induces frequent DNA single-strand breaks . This interaction is primarily maintained through van der Waals forces and hydrogen bonds .

Cellular Effects

7-Ethyl-10-hydroxycamptothecin has demonstrated significant antiproliferative activities against human cancer cell lines . It can target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers . In particular, one of the conjugates of 7-Ethyl-10-hydroxycamptothecin showed high potency and selectivity against the human colorectal cancer cell line HCT116 .

Molecular Mechanism

The entrapment of 7-Ethyl-10-hydroxycamptothecin in liposomes results in a more stable and more soluble form of the drug . This allows for increased affinity of 7-Ethyl-10-hydroxycamptothecin to lipid membranes and improved delivery of the drug to tumor sites . Furthermore, 7-Ethyl-10-hydroxycamptothecin is a highly effective cytotoxic topoisomerase I inhibitor .

Temporal Effects in Laboratory Settings

Over time, 7-Ethyl-10-hydroxycamptothecin has been found to form complexes that improve its solubility . This not only enhances the solubility of 7-Ethyl-10-hydroxycamptothecin but also helps to discover effective potential complexes that solubilize it quickly and scientifically .

Dosage Effects in Animal Models

The effects of 7-Ethyl-10-hydroxycamptothecin vary with different dosages in animal models . For instance, a maximum tolerated dose of 67 mg/kg/day of CPT-11, the prodrug of 7-Ethyl-10-hydroxycamptothecin, produced moderate tumor growth inhibition .

Metabolic Pathways

7-Ethyl-10-hydroxycamptothecin is involved in purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system . It leads to disruptions in the blood-brain barrier, abnormal energy metabolism, and central signaling pathway disorders .

Transport and Distribution

The entrapment of 7-Ethyl-10-hydroxycamptothecin in liposomes allows for increased affinity of the drug to lipid membranes and improved delivery of the drug to tumor sites . This suggests that liposomes may play a role in the transport and distribution of 7-Ethyl-10-hydroxycamptothecin within cells and tissues.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-10-hydroxycamptothecin involves several steps, starting from camptothecin. One common method includes the reaction of camptothecin with ethyl iodide in the presence of a base to introduce the ethyl group at the 7-position. This is followed by selective hydroxylation at the 10-position using oxidizing agents .

Industrial Production Methods: Industrial production often employs semisynthetic routes, starting from naturally extracted camptothecin. The process involves the use of high-temperature reactions and faster heating rates to achieve the desired product efficiently . Additionally, proliposome formulations have been developed to enhance the stability and bioavailability of the compound .

化学反应分析

Types of Reactions: 7-Ethyl-10-hydroxycamptothecin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions at the 7- and 10-positions can yield various analogs.

Common Reagents and Conditions:

Oxidizing Agents: Used for hydroxylation and other oxidative modifications.

Reducing Agents: Employed to alter the lactone ring.

Bases and Alkylating Agents: Utilized for substitution reactions.

Major Products: The major products formed from these reactions include various camptothecin derivatives with modified anticancer properties .

相似化合物的比较

Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.

Irinotecan: A prodrug that is metabolized into 7-Ethyl-10-hydroxycamptothecin in the body.

Topotecan: Another camptothecin derivative used in cancer therapy.

Belotecan, Gimatecan, Karenitecin, Rubitecan, Silatecan, Exatecan, Lurtotecan, Homocamptothecin, Diflomotecan: Newer-generation camptothecin derivatives with varying degrees of efficacy and toxicity.

Uniqueness: 7-Ethyl-10-hydroxycamptothecin stands out due to its high potency and selectivity against cancer cells, particularly in colorectal and pancreatic cancers. Its ability to inhibit both DNA topoisomerase I and BRD4 makes it a unique and valuable compound in cancer research .

属性

IUPAC Name |

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHBVJOVLFPMQE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040399 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor. | |

| Record name | 7-ethyl-10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86639-52-3 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-ethyl-10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: SN-38, the active metabolite of irinotecan, is a potent inhibitor of topoisomerase I [, ]. SN-38 exerts its antitumor activity by stabilizing the covalent topoisomerase I-DNA complex, leading to single-strand and double-strand DNA breaks [, ]. This disruption of DNA replication ultimately triggers apoptosis in cancer cells [, , ].

ANone: SN-38 has the molecular formula C22H20N2O5 [] and a molecular weight of 392.4 g/mol. While specific spectroscopic data is not extensively discussed in the provided papers, SN-38 is typically characterized using techniques like High-Performance Liquid Chromatography (HPLC) [, , ], liquid chromatography tandem mass spectrometry (LC-MS/MS) [, ], and spectrofluorometry [].

ANone: SN-38 is known to undergo hydrolysis of its lactone ring, converting to a less active carboxylate form at physiological pH [, ]. This hydrolysis is influenced by factors like temperature and pH [].

ANone: SN-38's primary mechanism of action is not catalytic. It acts as an inhibitor, specifically targeting topoisomerase I, rather than functioning as a catalyst itself.

ANone: The provided abstracts do not delve into computational chemistry or QSAR models for SN-38.

ANone: While not extensively discussed in the provided papers, research suggests that the lactone ring is crucial for SN-38's activity [, ]. Modifications to this ring, such as hydrolysis to the carboxylate form, significantly reduce potency [, ]. Interestingly, studies on homocamptothecins, which differ from camptothecins by their seven-membered E-ring, show potential for overcoming resistance mechanisms associated with SN-38 [].

ANone: Due to its poor water solubility, various delivery systems have been explored to improve the bioavailability and therapeutic index of SN-38 []. These include:

- Liposomal formulations: Liposomes encapsulating SN-38 enhance its solubility, prolong its circulation time in the bloodstream, and improve tumor targeting [, , , ].

- Polymeric micelles: Micellar formulations of SN-38, such as NK012, demonstrate sustained release of the active drug, increased tumor accumulation, and superior antitumor activity compared to irinotecan [, ].

- Polymeric nanoparticles: Nanoparticles composed of materials like polyethylene glycol-chitosan and hyaluronic acid have been investigated for targeted oral delivery of SN-38 to colon tumors, demonstrating improved cellular uptake and anti-tumor efficacy [].

- Proliposomes: Proliposomes offer a way to improve the stability of liposomal formulations, allowing for reconstitution into liposomes upon contact with a suitable medium []. This approach has shown promise in enhancing the stability and pharmacokinetics of SN-38 delivery.

ANone: SN-38 primarily undergoes hepatic metabolism [, , ]. Glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs) like UGT1A1 and UGT1A7, plays a key role in SN-38 detoxification [, , , ]. Genetic polymorphisms in UGT1A1 can significantly impact SN-38 glucuronidation and influence an individual's susceptibility to irinotecan-induced toxicity [, , ]. The lactone form of SN-38 exhibits higher plasma clearance and distribution volume compared to its carboxylate form [].

ANone: When SN-38 is administered directly, the lactone form initially predominates in plasma, but the ratio of lactone to carboxylate stabilizes over time []. In contrast, irinotecan administration leads to a sustained high level of the active SN-38 lactone, which is crucial for its antitumor effect [].

ANone: SN-38 has demonstrated significant antitumor activity in various preclinical models [, , ]. It has been studied clinically, primarily as the active metabolite of irinotecan, for treating various cancers, including metastatic colorectal cancer [].

ANone: One major mechanism of resistance to SN-38 is its efflux from cancer cells mediated by the ATP-binding cassette transporter, ABCG2 [, ]. Overexpression of ABCG2 has been linked to reduced intracellular accumulation of SN-38 and decreased sensitivity to the drug [, ]. Additionally, polymorphisms in UGT1A1 can affect SN-38 glucuronidation, potentially contributing to interindividual variations in drug response and toxicity [, ]. Interestingly, homocamptothecins, structurally similar to SN-38 but with a seven-membered E-ring, might offer a way to circumvent ABCG2-mediated resistance [].

ANone: As the active metabolite of irinotecan, SN-38 shares a similar toxicity profile. Severe diarrhea is a significant concern with irinotecan therapy, and research suggests that the gut microbiota, particularly the enzyme β-glucuronidase, plays a role in this toxicity []. SN-38-induced diarrhea is associated with damage to the cecum, and inhibiting bacterial β-glucuronidase activity with antibiotics can ameliorate this toxicity in preclinical models [].

ANone: Various strategies are employed to optimize SN-38 delivery, improve its therapeutic index, and mitigate its toxicity. These include:

- Lymphatic targeting: Incorporating synthetic borneol into SN-38 nanoliposomes shows promise in enhancing lymphatic uptake and improving drug delivery to lymph nodes []. This approach may be beneficial for treating cancers that metastasize via the lymphatic system.

- Antibody-drug conjugates: Conjugating SN-38 to monoclonal antibodies, such as those targeting tumor-specific antigens, enables targeted delivery of the cytotoxic payload directly to cancer cells []. This approach aims to increase efficacy while minimizing off-target effects.

ANone: Research suggests that polymorphisms in genes encoding UGT enzymes, particularly UGT1A1 and UGT1A7, can significantly affect SN-38 glucuronidation and may serve as potential biomarkers for predicting individual susceptibility to irinotecan-induced toxicities [, , ].

ANone: Several analytical techniques are used to study SN-38, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with fluorescence or mass spectrometric detection, allows for separation and quantification of SN-38 and its metabolites in biological matrices like plasma, microsomes, and cell lysates [, , ].

- Liquid chromatography tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for quantifying SN-38 and its metabolites in complex biological samples, even at very low concentrations [, ].

ANone: SN-38 exhibits poor aqueous solubility, which poses a significant challenge for its formulation and delivery [, ]. Strategies like liposomal encapsulation, polymeric micelles, and proliposomes aim to overcome this limitation and improve SN-38's bioavailability [, , , , ].

ANone: Validation of analytical methods, especially for drugs like SN-38, is crucial to ensure accurate and reliable data. Key parameters include:

- Specificity: The method's ability to differentiate SN-38 from other components in the sample matrix [].

- Linearity: The proportional relationship between the measured signal and SN-38 concentration over a defined range [].

- Accuracy: Closeness of measured values to the true value [, ].

- Precision: Agreement between replicate measurements [, ].

- Recovery: Efficiency of extracting SN-38 from the sample matrix [].

- **Stability: ** Assessment of SN-38 stability under various storage and handling conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)